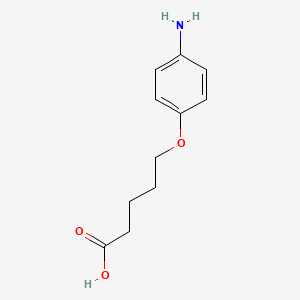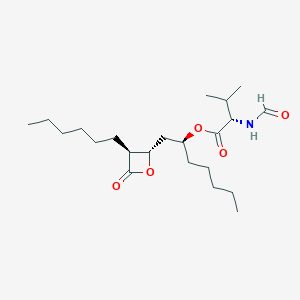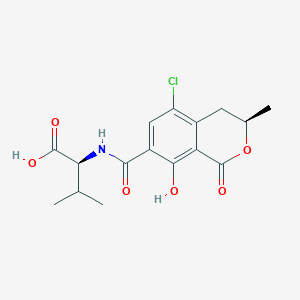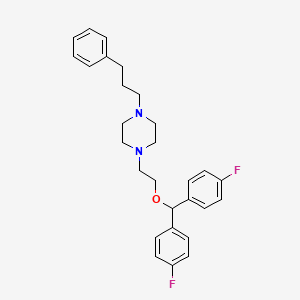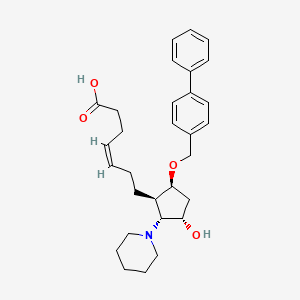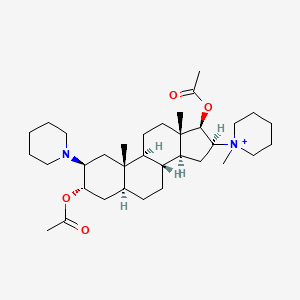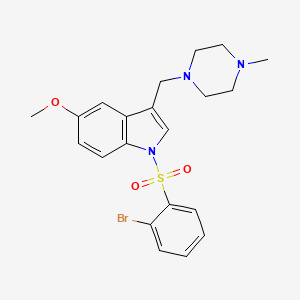
血栓烷A2
描述
Thromboxane A2 is a biologically active metabolite of arachidonic acid, formed by the action of thromboxane A2 synthase on prostaglandin endoperoxide. It plays a crucial role in hemostasis by stimulating the activation of new platelets and increasing platelet aggregation . Thromboxane A2 is a potent prothrombotic agent, contributing to various cardiovascular diseases .
科学研究应用
血栓烷A2在科学研究中具有许多应用,特别是在化学、生物学、医学和工业领域。
化学: 在化学领域,研究this compound在脂质代谢中的作用及其与其他二十碳烷酸类化合物的相互作用 .
生物学: 在生物学领域,this compound对于理解血小板功能和止血机制至关重要 .
医学: 在医学领域,this compound是抗血小板治疗的靶点,特别是在治疗心血管疾病方面。阿司匹林等药物抑制this compound的合成,降低血栓事件的风险 .
作用机制
未来方向
生化分析
Biochemical Properties
Thromboxane A2 is a potent bioactive lipid molecule that plays a crucial role in hemostasis and thrombosis . It functions by causing vasoconstriction, thereby reducing blood flow to injury sites, and promoting platelet aggregation to form a platelet plug, essential for initial clot formation . Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, converting to prostaglandin H2 (PGH2) and then to Thromboxane A2 by thromboxane synthase .
Cellular Effects
Thromboxane A2 has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation . Thromboxane A2 is also a known vasoconstrictor and is especially important during tissue injury and inflammation .
Molecular Mechanism
Thromboxane A2 exerts its effects at the molecular level through several mechanisms. It binds to specific receptors on platelets and blood vessels that stimulate signaling pathways mediating its functional effects . It is involved in multiple biological processes via its cell surface receptor, termed the TP . The TP is a G protein-coupled receptor (GPCR) expressed in various tissues and cells, including platelets, vasculature (smooth muscle and endothelial cells), lungs, kidneys, heart, thymus, and spleen .
Temporal Effects in Laboratory Settings
Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to the biologically inactive hemiacetal thromboxane B2 (TXB2) with a half-life of 30 seconds . Due to its short half-life, Thromboxane A2 primarily functions as an autocrine or paracrine mediator in the nearby tissues surrounding its site of production .
Dosage Effects in Animal Models
The effects of Thromboxane A2 vary with different dosages in animal models. For instance, an antagonist of the thromboxane A2 receptor (ONO-NT-126) was evaluated in an animal model of inflammatory bowel disease (IBD). The study found that ONO-NT-126 markedly reduced the colonic damage, suggesting that the thromboxane-thromboxane receptor system plays an important role in this model of IBD .
Metabolic Pathways
Thromboxane A2 is a product of the cyclooxygenase pathway of arachidonic acid metabolism with platelet activation . It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, converting to prostaglandin H2 (PGH2) and then to Thromboxane A2 by thromboxane synthase .
Transport and Distribution
Thromboxane A2 is produced by activated platelets during hemostasis and has prothrombotic properties . It stimulates activation of new platelets as well as increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation .
Subcellular Localization
The use of cultured cells allows for labeling to be correlated with specific aspects of cellular morphology, as well as allowing for subcellular localization, especially when employing laser confocal microscopy
准备方法
合成路线及反应条件: 血栓烷A2通过环氧合酶途径从花生四烯酸合成。关键中间体前列腺素H2由this compound合酶转化为this compound . 这个过程涉及三个酶的顺序作用:磷脂酶A2、环氧合酶-1 (COX-1) 或环氧合酶-2 (COX-2) 和this compound合酶 .
工业生产方法: this compound的工业生产通常包括从生物来源中提取和纯化花生四烯酸,然后酶促转化为this compound。该工艺优化以确保高产量和纯度,通常采用先进的色谱技术进行分离和纯化 .
化学反应分析
反应类型: 血栓烷A2经历各种化学反应,包括氧化、还原和取代。它在水溶液中高度不稳定,在水溶液中自发水解为生物学上无活性的血栓烷B2 .
常见试剂和条件: this compound的合成涉及常见试剂,如花生四烯酸和酶,如环氧合酶和this compound合酶。反应通常在生理条件下进行,具有特定的pH值和温度要求以确保酶活性 .
主要产物: this compound合成的主要产物是血栓烷B2,它是通过this compound的非酶促水解形成的。这种转化速度很快,半衰期约为30秒 .
相似化合物的比较
血栓烷A2是前列腺素家族的一部分,其中包括前列腺素E2和前列环素等其他化合物。
前列腺素E2: 前列腺素E2参与炎症和疼痛信号传导,而this compound主要促进血小板聚集和血管收缩 .
前列环素: 另一方面,前列环素与this compound具有相反的作用,因为它抑制血小板聚集并诱导血管扩张 . This compound和前列环素之间的这种平衡对于维持血管稳态至关重要 .
独特性: this compound的独特性在于它具有强效的促血栓形成特性及其在心血管疾病中的作用。它快速水解为血栓烷B2及其特异性受体相互作用使其区别于其他二十碳烷酸类 .
结论
This compound是调节止血和血小板功能的重要化合物。它的合成、化学反应和作用机制在科学研究和医学中具有重大意义。了解this compound及其与类似化合物的相互作用,为了解治疗心血管疾病和其他涉及血小板聚集的疾病的治疗策略提供了宝贵的见解。
属性
IUPAC Name |
(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNBHJFQCNUKMA-SCKDECHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317452 | |
| Record name | Thromboxane A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thromboxane A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57576-52-0 | |
| Record name | Thromboxane A2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thromboxane A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thromboxane A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THROMBOXANE A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thromboxane A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)
